(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Catalog No.
S760983
CAS No.
23204-70-8
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

CAS Number

23204-70-8

Product Name

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

IUPAC Name

(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1

InChI Key

LTENIVFVXMCOQI-UONOGXRCSA-N

SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3

Synonyms

(4S-cis)-4,5-Diphenyl-2-oxazolidinone; (-)-cis-4,5-Diphenyl-2-oxazolidinone; (4S,5R)-4,5-Diphenyloxazolidin-2-one;

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3

Asymmetric Catalysis

Due to its chirality, (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one has been investigated as a potential ligand for asymmetric catalysts. These catalysts are crucial in various organic syntheses, allowing for the production of specific enantiomers (mirror images) of molecules. Studies have shown that this compound can be used in combination with Lewis acids to achieve moderate to good enantioselectivity in certain reactions. PubChem, National Institutes of Health (NIH): )

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral oxazolidinone compound characterized by its unique stereochemistry and molecular formula C15H13NO2C_{15}H_{13}NO_2. With a molecular weight of approximately 239.27 g/mol, this compound is significant in various chemical and biological applications due to its ability to act as a chiral auxiliary in asymmetric synthesis. The compound features two phenyl groups attached to the oxazolidinone ring, contributing to its distinctive properties and reactivity.

  • Michael Additions: It is employed in highly diastereoselective Michael addition reactions, facilitating the formation of complex molecules with high stereochemical control .
  • Enantioselective Synthesis: This compound serves as a catalyst in the enantioselective synthesis of chiral phthalides, showcasing its utility in producing optically pure compounds .

The biological activity of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone has been explored primarily in the context of its role as a chiral auxiliary. While specific pharmacological data may be limited, compounds with similar structures often exhibit significant biological activities, including potential anti-inflammatory and antimicrobial effects. The compound's ability to influence stereochemistry makes it valuable in synthesizing biologically active molecules.

The synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone can be achieved through several methods:

  • Chiral Auxiliary Approach: Utilizing commercially available starting materials, this method involves the formation of the oxazolidinone ring followed by the introduction of phenyl groups.
  • Enantioselective Reactions: The compound can be synthesized using asymmetric catalytic methods that ensure the desired stereochemistry is achieved during the formation of the oxazolidinone structure .

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone finds applications in various fields:

  • Organic Synthesis: It is widely used as a chiral auxiliary in organic synthesis to produce enantiomerically enriched compounds.
  • Pharmaceutical Development: The compound plays a significant role in the synthesis of biologically active molecules, aiding drug discovery and development processes .

Interaction studies involving (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone primarily focus on its role as a chiral auxiliary. Research indicates that it can significantly influence reaction pathways and outcomes when used in asymmetric synthesis. The interactions are often assessed through analytical techniques such as chromatography and spectroscopy to evaluate enantiomeric excess and diastereoselectivity.

Several compounds share structural similarities with (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(4R,5S)-(+)-cis-4,5-Diphenyl-2-OxazolidinoneOpposite stereochemistryOften used in similar applications but yields different enantiomers
(4S,5R)-(-)-4-Methyl-5-phenyl-2-OxazolidinoneMethyl group substitutionProvides different reactivity profiles compared to diphenyl derivatives
(1S,2R)-(+)-2-Amino-1,2-diphenylethanolAmino alcohol structureExhibits distinct biological activities due to amino functionality

The uniqueness of (4S,5R)-(-)-cis-4,5-Diphenyl-2-Oxazolidinone lies in its specific stereochemical configuration and versatility as a chiral auxiliary in synthetic chemistry. Its ability to facilitate highly selective reactions sets it apart from other similar compounds.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-15

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